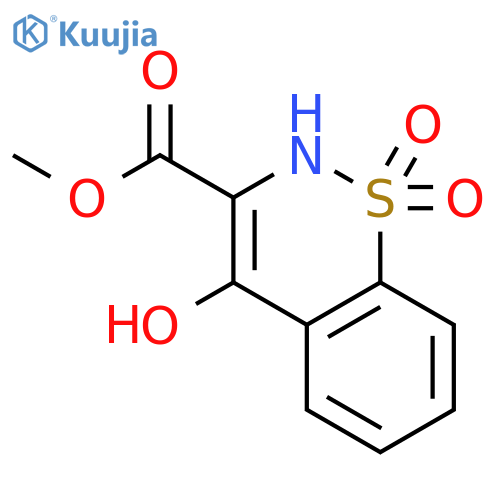

Cas no 35511-14-9 (Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide)

35511-14-9 structure

商品名:Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 化学的及び物理的性質

名前と識別子

-

- Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

- Methyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (Piroxicam Impurity G)

- 4-Hydroxy-2-methyl-2H-1,2-benzoisothiazol--2-acetic ether-1,1-dioxide

- Methyl 4-Hydroxy-2H-

- Methyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (Piroxicam Impurity G)

- methyl 4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate

- 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylicacid methyl ester 1,1-dioxide

- 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylid acid methyl ester 1,1-dioxide

- Methyl 4-hydroxy-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

- PIROXICAM IMPURITY G [EP IMPURITY]

- W-106667

- CHEMBL4163328

- EINECS 252-600-9

- GEUURTZIEGFZAG-UHFFFAOYSA-N

- A822843

- methyl 4-hydroxy-1,1-dioxo-2H-benzo[e]1,2-thiazine-3-carboxylate

- AM20040266

- 2H-1,2-BENZOTHIAZINE-3-CARBOXYLIC ACID, 4-HYDROXY-, METHYL ESTER, 1,1-DIOXIDE

- methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide

- HMS1552G18

- Q27279220

- Methyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide(Piroxicam Impurity G)

- UNII-GPM7F3VHIA

- C90295

- 35511-14-9

- FT-0671826

- SCHEMBL7342661

- CS-0084726

- Methyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide; Piroxicam Imp. G (EP); Piroxicam Impurity G

- NS00029867

- methyl 4-hydroxy-1,1-dioxo-2H-1$l^{6}

- BDBM50283933

- Piroxicam Impurity G

- AKOS005217744

- methyl 4-hydroxy-1,1-dioxo-2H-benzo[e]thiazine-3-carboxylate

- 4-hydroxy-1,1-dioxo-1,2-dihydro-1lambda6 -benzo[e][1,2]thiazine-3-carboxylic acid methyl ester

- methyl 4-hydroxy-1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate

- MFCD00071753

- 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylic acid methyl ester 1,1-dioxide

- TimTec1_006486

- GPM7F3VHIA

- DTXSID70189018

- Methyl4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

- Piroxicam EP Impurity G

- ARD193823

- 4-Hydroxy-3-carbomethoxy-2H-1,2-benzothiazine 1,1-dioxide

- DTXCID00111509

- PIROXICAM IMPURITY G (EP IMPURITY)

-

- MDL: MFCD00071753

- インチ: 1S/C10H9NO5S/c1-16-10(13)8-9(12)6-4-2-3-5-7(6)17(14,15)11-8/h2-5,11-12H,1H3

- InChIKey: GEUURTZIEGFZAG-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1)O

計算された属性

- せいみつぶんしりょう: 255.020144g/mol

- ひょうめんでんか: 0

- XLogP3: 1

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 回転可能化学結合数: 2

- どういたいしつりょう: 255.020144g/mol

- 単一同位体質量: 255.020144g/mol

- 水素結合トポロジー分子極性表面積: 101Ų

- 重原子数: 17

- 複雑さ: 462

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- ゆうかいてん: 168-170°C

- PSA: 101.08000

- LogP: 1.78770

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide セキュリティ情報

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 税関データ

- 税関コード:2934991000

- 税関データ:

中国税関コード:

2934991000概要:

2934991000.スルホンラクトン及びスルホンラクタム。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2934991000。スーダンとスーダン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | IM25440-10 mg |

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide |

35511-14-9 | 10mg |

$80.00 | 2023-01-04 | ||

| eNovation Chemicals LLC | D155096-5g |

4-Hydroxy-2-methyl-2H-1,2-benzoisothiazol-2-aceticether-1,1-dioxide |

35511-14-9 | 95% | 5g |

$1395 | 2024-08-03 | |

| eNovation Chemicals LLC | D155096-10g |

4-Hydroxy-2-methyl-2H-1,2-benzoisothiazol-2-aceticether-1,1-dioxide |

35511-14-9 | 95% | 10g |

$1780 | 2024-08-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1155366-100mg |

Methyl 4-hydroxy-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide |

35511-14-9 | 98% | 100mg |

¥1680 | 2023-04-14 | |

| Biosynth | IM25440-25 mg |

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide |

35511-14-9 | 25mg |

$125.00 | 2023-01-04 | ||

| Ambeed | A605451-100mg |

Methyl 4-hydroxy-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide |

35511-14-9 | 97% | 100mg |

$148.0 | 2025-03-04 | |

| 1PlusChem | 1P00BY5E-50mg |

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide |

35511-14-9 | 97% | 50mg |

$80.00 | 2025-02-25 | |

| Ambeed | A605451-250mg |

Methyl 4-hydroxy-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide |

35511-14-9 | 97% | 250mg |

$255.0 | 2025-03-04 | |

| 1PlusChem | 1P00BY5E-250mg |

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide |

35511-14-9 | 97% | 250mg |

$232.00 | 2024-05-04 | |

| eNovation Chemicals LLC | D155096-5g |

4-Hydroxy-2-methyl-2H-1,2-benzoisothiazol-2-aceticether-1,1-dioxide |

35511-14-9 | 95% | 5g |

$1395 | 2025-02-26 |

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 関連文献

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

35511-14-9 (Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) 関連製品

- 98827-44-2(Methyl 4-Hydroxy-2H-thieno2,3-e1,2thiazine-3-carboxylate-1,1-dioxide)

- 36322-90-4(Piroxicam)

- 24683-26-9(Ethyl 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide)

- 113913-36-3(3,4-Dihydro-4-hydroxy-2-methyl-2H-1,1-dioxide-1,2-benzothiazine-3-carboxylic Acid Ethyl Ester)

- 35511-14-9(Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide)

- 35511-15-0(Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide)

- 59804-25-0(Methyl 4-Hydroxy-2-methyl-2H-Thieno2,3-e-1,2-thiazine-3-carboxylic Acid 1,1-Dioxide Ester)

- 76508-35-5(Isopropyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (Piroxicam Impurity I))

- 137-58-6(Lidocaine)

- 24683-21-4(Piroxicam Impurity H)

推奨される供給者

Amadis Chemical Company Limited

(CAS:35511-14-9)Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

清らかである:99%

はかる:250mg

価格 ($):209.0

atkchemica

(CAS:35511-14-9)Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ